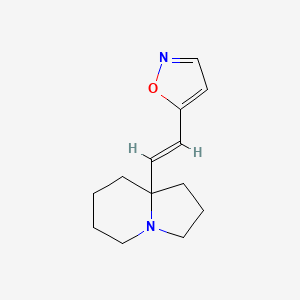

(E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole

Description

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

5-[(E)-2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethenyl]-1,2-oxazole |

InChI |

InChI=1S/C13H18N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h4-5,8-9H,1-3,6-7,10-11H2/b8-4+ |

InChI Key |

YCPJLPTVEGIWAS-XBXARRHUSA-N |

Isomeric SMILES |

C1CCN2CCCC2(C1)/C=C/C3=CC=NO3 |

Canonical SMILES |

C1CCN2CCCC2(C1)C=CC3=CC=NO3 |

Origin of Product |

United States |

Biological Activity

(E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the octahydroindolizin moiety may enhance its pharmacological properties through structural modifications that affect interactions with biological targets.

1. Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the activity of various isoxazole derivatives against different cancer cell lines, demonstrating that modifications to the isoxazole structure can lead to enhanced cytotoxicity. The following table summarizes some key findings related to the anticancer activity of isoxazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4a | U87 | 67.6 | Induces apoptosis |

| Compound 4b | U87 | 42.8 | Induces apoptosis |

| Compound 4c | A375 | 3.6 | Inhibits cell proliferation |

| Compound 6 | MCF-7 | 16.1 | Cell cycle arrest in G2/M phase |

| Compound 17 | MCF-7 | 0.02 | Selective cytotoxicity |

These findings suggest that modifications to the isoxazole ring can significantly influence its anticancer efficacy by inducing apoptosis or inhibiting cell proliferation.

2. Anti-parasitic Activity

The compound's potential anti-parasitic activity has also been explored. A study on nitroisoxazole derivatives indicated promising trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease:

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Nitroisoxazole 9 | T. cruzi (amastigote) | 3.3 | 26.4 |

| Nitroisoxazole 7b | T. cruzi (trypomastigote) | 2.5 | 30 |

These results underscore the importance of structural features in enhancing the biological activity against parasitic infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are critical for understanding how modifications to the isoxazole and indole structures affect biological activity. For example, the introduction of halogen or methoxy groups has been shown to enhance trypanocidal activity by modifying lipophilicity and electronic properties, facilitating better interaction with target enzymes.

Case Studies

Several case studies have demonstrated the efficacy of isoxazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A derivative similar to (E)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole was tested in vitro against various cancer cell lines, showing a significant reduction in cell viability at low concentrations.

- Case Study on Chagas Disease : A series of isoxazole derivatives were evaluated for their trypanocidal effects, with one compound demonstrating a high selectivity index, indicating potential for therapeutic use.

Comparison with Similar Compounds

Target Compound :

- Core Structure : Isoxazole fused to a saturated octahydroindolizine ring.

- Synthesis : [3+2] cycloaddition, PCC oxidation, and Grignard addition (yield: ~95% for key steps) .

Analog 1 : (3S,3aS,6aR)-3-{(E)-2-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]vinyl}-2,5-dimethyldihydro-2H-pyrrolo-[3,4-d]isoxazole-4,6(3H,5H)-dione (20a)

- Core Structure : Pyrrolo-isoxazole-dione fused to a tetrazolyl group.

- Key Functional Groups : Chlorophenyl, tetrazolyl, and methyl substituents.

- Synthesis : 1,3-Dipolar cycloaddition of nitrones with N-methylmaleimide, followed by flash chromatography .

Analog 2 : (3R,3aS,6aR)-2-Benzyl-3-{(E)-2-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]vinyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (21c)

Physicochemical Properties

Reactivity and Functionalization

- Target Compound : The protected aldehyde in the side chain (introduced via Grignard reagent) allows for further functionalization, such as condensation or nucleophilic additions .

- Analogs 20a/21c : The tetrazolyl group offers hydrogen-bonding capability, while the chlorophenyl moiety enables π-π interactions. However, the benzyl group in 21c may sterically hinder reactivity compared to 20a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.